2-Methyl-4-phenylthiazole
Overview
Description
2-methyl-4-phenyl Thiazole is a synthetic intermediate useful for pharmaceutical synthesis.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have been found to exhibit potent antitumor and cytotoxic activity against various human tumor cell lines .
Properties
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROORURTAQOYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342780 | |
Record name | 2-Methyl-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-16-0 | |
Record name | 2-Methyl-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methyl-4-phenylthiazole influence its reactivity with substituted benzaldehydes?
A1: The provided research paper ["SUBSTITUENT AND SOLVENT EFFECTS ON THE RATE OF THE REACTION OF this compound ETHIODIDE WITH SUBSTITUTED BENZALDEHYDES"] [] specifically investigates how substituents on both the benzaldehyde reactant and the solvent environment impact the reaction rate with this compound ethiodide. While the abstract doesn't detail specific results, it implies that the electronic nature (electron-donating or withdrawing) and position of substituents on the benzaldehyde ring likely influence the reaction rate. This suggests that the reaction mechanism might involve nucleophilic attack by the thiazole ring, which is impacted by the electron density distribution around the aldehyde group of the benzaldehydes. Further investigation into the full text of the paper would be necessary to uncover the precise structure-activity relationships observed.
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